CL-385319
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Overview
Description
CL 385319 is a novel inhibitor of the highly pathogenic H5N1 influenza virus. It specifically inhibits hemagglutinin-mediated viral entry, making it a promising candidate for anti-influenza drug development .
Chemical Reactions Analysis
CL 385319 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include site-directed mutagenesis and computational simulations . The major products formed from these reactions are derivatives that inhibit the low pH-induced conformational change of hemagglutinin, thereby blocking viral entry into host cells .
Scientific Research Applications
CL 385319 has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to inhibit the entry of the H5N1 influenza virus by stabilizing the neutral pH structure of hemagglutinin, thus preventing the conformational rearrangements required for membrane fusion . This makes it a valuable tool in the development of anti-influenza drugs and the study of viral entry mechanisms.
Mechanism of Action
The mechanism of action of CL 385319 involves binding to the hemagglutinin protein of the H5N1 influenza virus. This binding stabilizes the neutral pH structure of hemagglutinin, inhibiting the conformational rearrangements required for membrane fusion . By preventing these rearrangements, CL 385319 effectively blocks viral entry into host cells .
Comparison with Similar Compounds
CL 385319 is unique in its ability to inhibit hemagglutinin-mediated viral entry. Similar compounds include MBX2546, FA617, and GRP-103594, which share a similar scaffold with BMY27709 and CBS1116 . CL 385319’s specific binding to the hemagglutinin protein and its induced fit mechanism make it particularly effective against the H5N1 influenza virus .
Properties
CAS No. |
1210501-46-4 |
---|---|
Molecular Formula |
C15H19ClF4N2O |
Molecular Weight |
354.774 |
IUPAC Name |
3-fluoro-N-(2-piperidin-1-ylethyl)-5-(trifluoromethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C15H18F4N2O.ClH/c16-13-9-11(8-12(10-13)15(17,18)19)14(22)20-4-7-21-5-2-1-3-6-21;/h8-10H,1-7H2,(H,20,22);1H |
InChI Key |
FEMIHMMAZDXYBI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCNC(=O)C2=CC(=CC(=C2)F)C(F)(F)F.Cl |
Synonyms |
3-Fluoro-N-(2-piperidin-1-yl-ethyl)-5-trifluoromethyl-benzamide Hydrochloride; CL385319 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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